molecular formula C26H34N4O2 B4554900 2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No.: B4554900
M. Wt: 434.6 g/mol
InChI Key: GVXIPHFHZWKCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.26817634 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and antimicrobial activity of new pyridine derivatives : Research has led to the development of new compounds involving complex synthetic pathways that include 2-ethoxy ethanol as a solvent, showcasing the antimicrobial activity against various bacterial and fungal strains. The synthesized derivatives demonstrate variable and modest activity, indicating the compound's potential in contributing to new antimicrobial agents' development (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Structural Analysis

Preparation of carbon-14 analogs : The compound is used in the synthesis of labeled molecules, such as Quetiapine, with carbon-14 for pharmacological and biochemical studies. This highlights its utility in creating analogs for research in medicinal chemistry and drug development (Saadatjoo, Javaheri, Saemian, & Amini, 2016).

Antioxidant Activity and Chemical Composition Study

Phenolic compounds and antioxidant activity : The use of similar ethoxy compounds in studying the antioxidant activity and chemical composition of certain extracts indicates the compound's relevance in identifying new sources of antioxidants. This research can contribute significantly to the food preservation, pharmaceutical, and cosmetic industries (León et al., 2014).

Methodological Developments in Chemistry

Novel synthetic approaches : The compound's structure is used as a key intermediate in developing new synthetic methodologies, illustrating its importance in advancing chemical synthesis techniques. This research aids in the discovery of more efficient, selective, and environmentally friendly synthetic routes (Guo et al., 2006).

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-3-32-25-12-8-7-11-22(25)19-30-15-14-29(20-24(30)13-16-31)18-23-17-28(2)27-26(23)21-9-5-4-6-10-21/h4-12,17,24,31H,3,13-16,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXIPHFHZWKCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CN(N=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 4
Reactant of Route 4
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 5
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 6
Reactant of Route 6
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.